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Compound of Interest

1-ethyl-4-formyl-1H-pyrrole-2-
Compound Name:
carbonitrile

cat. No.: B1523298

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 1-
ethyl-4-formyl-1H-pyrrole-2-carbonitrile

This document provides a comprehensive technical overview of 1-ethyl-4-formyl-1H-pyrrole-
2-carbonitrile, a molecule of significant interest in contemporary synthetic and medicinal
chemistry. As direct experimental data for this specific compound is not extensively available in
public literature, this guide synthesizes information from closely related analogs and
established principles of organic chemistry to project its physicochemical properties, propose a
robust synthetic pathway, and discuss its potential reactivity and applications. This approach is
designed to equip researchers, scientists, and drug development professionals with the
foundational knowledge required for its synthesis and utilization.

Molecular Structure and Predicted Physicochemical
Properties

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a trisubstituted pyrrole derivative featuring an N-
ethyl group, a C2-carbonitrile, and a C4-formyl group. The unique electronic interplay between
the electron-withdrawing nitrile and formyl groups, and the electron-donating nature of the
pyrrole ring and the N-ethyl group, dictates its chemical behavior.

Structural Analysis
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The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are
strategically positioned to influence the ring's electron density and reactivity. The N-ethyl group
enhances the nucleophilicity of the pyrrole ring compared to its N-unsubstituted counterpart.
Conversely, the carbonitrile and formyl groups are strong electron-withdrawing groups, which
decrease the electron density of the pyrrole ring, particularly at the C3 and C5 positions,
making them less susceptible to electrophilic attack.

Diagram 1: Chemical Structure and Functional Groups

Caption: Structure of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on analysis of
structurally similar compounds and computational models.
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Rationale and Comparative

Property Predicted Value/Range )
Insights
Molecular Formula CsHsN20 -
Molecular Weight 148.16 g/mol -
Pyrrole derivatives are often
] ) crystalline solids at room
Likely a white to pale yellow
Appearance id temperature. The extended
soli
conjugation may impart a slight
color.
The presence of polar
functional groups (nitrile and
formyl) and the planar pyrrole
] ] ring will likely lead to a
Melting Point 100-150 °C ) ] ) )
relatively high melting point
due to strong intermolecular
dipole-dipole interactions and
potential for crystal packing.
Expected to be high due to its
polarity and molecular weight.
- ) Decomposition at high
Boiling Point > 300 °C (decomposes) )
temperatures is common for
such functionalized
heterocycles.
Soluble in polar organic )
The ethyl group provides some
solvents (e.g., DMSO, DMF, ) T o
lipophilicity, but the polar nitrile
- acetone, ethyl acetate). )
Solubility ) ) and formyl groups will
Sparingly soluble in non-polar ) ) o
dominate, favoring solubility in
solvents (e.g., hexane). )
o o polar organic solvents.
Limited solubility in water.
Pyrrole NH acidity is not ] )
] ) The electron-withdrawing
applicable due to N-ethylation. ]
pKa groups will decrease the

The pyrrole ring is weakly
basic.

basicity of the pyrrole nitrogen.
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This predicted range suggests

a moderate lipophilicity, which
LogP 1.0-20 _ _

is often desirable for drug

candidates.

Proposed Synthesis Protocol

A plausible and efficient synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be
envisioned through a multi-step process starting from readily available precursors. The
proposed pathway leverages well-established reactions in pyrrole chemistry.

Diagram 2: Proposed Synthetic Pathway

Lethyl-4-formyl-1H-pyrrole-2-carbonitile

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile (Precursor)

This precursor can be synthesized via several routes. A common method involves the N-
ethylation of pyrrole followed by cyanation. An alternative, and often more regioselective,
approach is to build the substituted pyrrole ring.

o N-Ethylation of a suitable pyrrole precursor: A starting material such as 2-cyanopyrrole can
be N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like sodium
hydride in an aprotic polar solvent such as DMF or THF.

o Justification: This is a standard Williamson ether-like synthesis adapted for N-alkylation of
heterocycles. The strong base deprotonates the pyrrole nitrogen, creating a nucleophilic
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anion that readily attacks the ethylating agent.

o Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure
complete consumption of the starting material.

o Work-up and Purification: Upon completion, the reaction is quenched with water and

extracted with an organic solvent like ethyl acetate. The organic layer is then washed with
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The
crude product is purified by column chromatography on silica gel.

Step 2: Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack

reaction is the method of choice for this transformation.

¢ Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent is prepared in situ by the slow

addition of phosphorus oxychloride (POCIs) to an ice-cold solution of N,N-dimethylformamide
(DMF).

Formylation Reaction: A solution of 1-ethyl-1H-pyrrole-2-carbonitrile in DMF is added
dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). The reaction
mixture is then allowed to warm to room temperature and stirred until the reaction is
complete (monitored by TLC).

o Justification: The electron-withdrawing cyano group at the C2 position deactivates the
adjacent C3 position towards electrophilic substitution. The N-ethyl group is an activating
group. The combined electronic effects favor electrophilic attack at the C4 and C5
positions. The C4 position is generally less sterically hindered, making it the preferred site
of formylation.

Hydrolysis and Product Isolation: The reaction is carefully quenched by pouring it onto
crushed ice, followed by neutralization with an agueous solution of sodium hydroxide or
sodium bicarbonate until the pH is basic. The precipitated product is then collected by
filtration, washed with water, and dried.
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 Purification: The crude 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography.

Expected Reactivity and Potential Applications

The presence of three distinct functional moieties—the pyrrole ring, the formyl group, and the
nitrile group—endows 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile with a rich and versatile
chemical reactivity.

Diagram 3: Reactivity Map

Click to download full resolution via product page

Caption: Potential reaction pathways for the title compound.

Reactivity at the Formyl Group

o Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key
functional group for further derivatization, for instance, in the formation of amides and esters.

e Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved
using mild reducing agents like sodium borohydride.

» Reductive Amination: The formyl group is an excellent handle for introducing nitrogen-
containing substituents through reductive amination, a cornerstone reaction in medicinal
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chemistry for building libraries of bioactive compounds.

o Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form
alkenes, providing a route to extend carbon chains.

Reactivity at the Nitrile Group

e Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a
primary amide or a carboxylic acid, depending on the reaction conditions.

e Reduction: The nitrile can be reduced to a primary amine, another valuable functional group
for derivatization.

o Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with
azides to form tetrazoles, which are important pharmacophores.

Reactivity of the Pyrrole Ring

o Further Electrophilic Substitution: While the two electron-withdrawing groups deactivate the
ring, the C5 position remains a potential site for further electrophilic substitution, such as
halogenation.

Potential Applications

Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science.
Given its array of functional groups, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a promising
building block for:

e Drug Discovery: The molecule can serve as a core structure for the synthesis of novel kinase
inhibitors, anti-inflammatory agents, and anti-cancer drugs. The different functional groups
allow for the systematic exploration of the structure-activity relationship (SAR).

o Agrochemicals: Pyrrole derivatives have found applications as herbicides and fungicides.
The unique substitution pattern of this molecule could lead to the discovery of new
agrochemicals with improved efficacy and selectivity.

» Organic Electronics: The conjugated 1t-system of the pyrrole ring, which can be extended
through reactions at the formyl group, makes this compound a potential precursor for organic
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dyes, sensors, and semiconductors.

Conclusion

While 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is not a widely documented compound, its
synthesis is achievable through established chemical transformations. Its predicted
physicochemical properties and rich chemical reactivity make it a highly attractive and versatile
building block for a wide range of applications, particularly in the fields of medicinal chemistry
and materials science. This guide provides a solid theoretical and practical foundation for
researchers to embark on the synthesis and exploration of this promising molecule.

 To cite this document: BenchChem. [Physicochemical properties of 1-ethyl-4-formyl-1H-
pyrrole-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1523298#physicochemical-properties-of-1-ethyl-4-
formyl-1h-pyrrole-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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